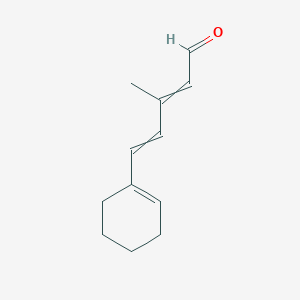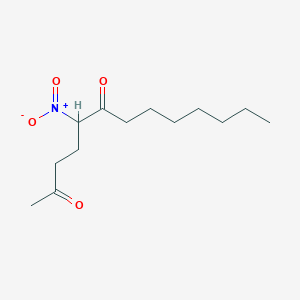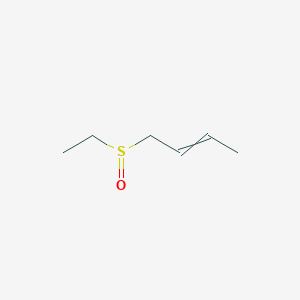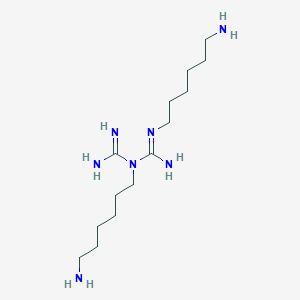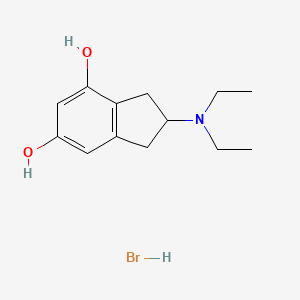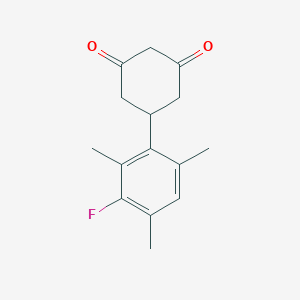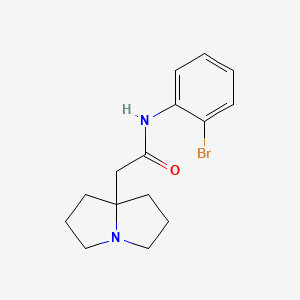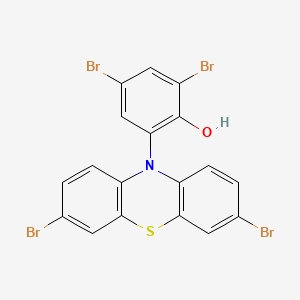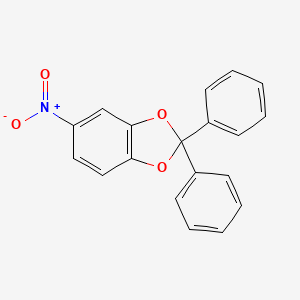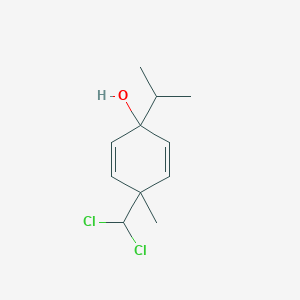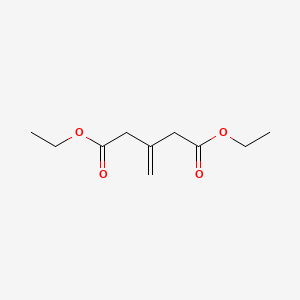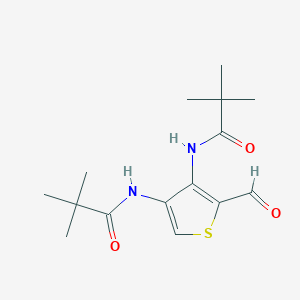![molecular formula C18H19F2NO B14389481 4-[Bis(4-fluorophenyl)methoxy]piperidine CAS No. 88535-96-0](/img/structure/B14389481.png)
4-[Bis(4-fluorophenyl)methoxy]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-fluorophenyl)methoxy]piperidine is an organic compound with the molecular formula C18H21F2NO It is characterized by the presence of a piperidine ring substituted with a bis(4-fluorophenyl)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-fluorophenyl)methoxy]piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-fluorophenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Bis(4-fluorophenyl)methoxy]piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[Bis(4-fluorophenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-methoxyphenoxy)piperidine
- 4-[(4-fluorophenyl)(phenyl)methoxy]piperidine hydrochloride
- Bis(4-fluorophenyl) disulfide
Uniqueness
4-[Bis(4-fluorophenyl)methoxy]piperidine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88535-96-0 |
|---|---|
Molecular Formula |
C18H19F2NO |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
4-[bis(4-fluorophenyl)methoxy]piperidine |
InChI |
InChI=1S/C18H19F2NO/c19-15-5-1-13(2-6-15)18(14-3-7-16(20)8-4-14)22-17-9-11-21-12-10-17/h1-8,17-18,21H,9-12H2 |
InChI Key |
YXLZFPAMMNOHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
